molecular formula C34H51ClN8O10 B018462 Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride CAS No. 102601-26-3

Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride

Cat. No.: B018462
CAS No.: 102601-26-3
M. Wt: 767.3 g/mol
InChI Key: CTKOXUOHQOJPNV-MRINPXRJSA-N
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Description

Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride is a synthetic peptide substrate commonly used in biochemical research. It is a fluorogenic substrate for the enzyme factor Xa, which plays a crucial role in the blood coagulation cascade. The compound is characterized by its high specificity and sensitivity, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride involves multiple steps, starting with the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The protected amino acids are then sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The final product is obtained by cleaving the peptide from the resin and deprotecting the Boc groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes like factor Xa. The hydrolysis of the amide bond releases 7-amino-4-methylcoumarin, which can be detected fluorometrically .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of the enzyme factor Xa and is carried out under physiological conditions (pH 7.4, 37°C). The reaction can be monitored using a fluorometer to measure the increase in fluorescence intensity .

Major Products Formed: The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, a fluorescent compound that serves as an indicator of enzyme activity .

Scientific Research Applications

Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a fluorogenic substrate for the detection and quantification of factor Xa activity. This makes it valuable in studies related to blood coagulation, enzyme kinetics, and drug discovery.

In addition to its use in coagulation studies, the compound is also employed in the development of diagnostic assays for coagulation disorders and in the screening of potential anticoagulant drugs.

Mechanism of Action

The mechanism of action of Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride involves its hydrolysis by the enzyme factor Xa. The enzyme cleaves the amide bond between the arginine residue and the 7-amido-4-methylcoumarin moiety, releasing the fluorescent 7-amino-4-methylcoumarin. This fluorescence can be measured to determine the activity of factor Xa.

Comparison with Similar Compounds

Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride is unique due to its high specificity for factor Xa. Similar compounds include Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride and Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride, which are also used as fluorogenic substrates for different proteolytic enzymes .

List of Similar Compounds:
  • Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride
  • Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride
  • N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt

These compounds share similar structures but differ in their specificity for various enzymes, making them useful in a range of biochemical assays.

Properties

IUPAC Name

5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N8O10.ClH/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20;/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKOXUOHQOJPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51ClN8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585097
Record name N-(tert-Butoxycarbonyl)isoleucyl-alpha-glutamylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102601-26-3
Record name N-(tert-Butoxycarbonyl)isoleucyl-alpha-glutamylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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